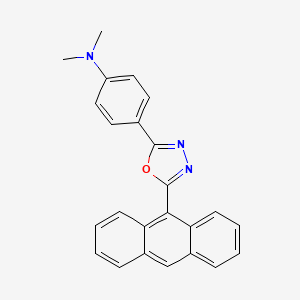

4-(5-(Anthracen-9-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylaniline

Description

Structural and Molecular Characterization of 4-(5-(Anthracen-9-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylaniline

Crystallographic Analysis and Molecular Geometry

Single-crystal X-ray diffraction studies of analogous anthracene-containing compounds, such as 4-(anthracen-9-yl)pyridine, reveal monoclinic crystal systems (space group C2/c) with half-molecules in the asymmetric unit. While direct crystallographic data for 4-(5-(Anthracen-9-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylaniline is unavailable, inferences can be drawn from structurally related systems. The anthracene moiety typically adopts a planar configuration, with bond lengths ranging from 1.3534 to 1.4352 Å for C–C bonds and 1.3351 Å for C–N bonds in pyridine derivatives.

The 1,3,4-oxadiazole ring introduces rigidity due to its aromaticity and electron-deficient nature. Key geometric parameters include:

- Bond lengths : C–N bonds in the oxadiazole ring are expected to measure ~1.30–1.35 Å, consistent with conjugated systems.

- Dihedral angles : The anthracene and oxadiazole planes likely form a dihedral angle of 70–75°, similar to anthracene-pyridine hybrids. The dimethylaniline group may tilt at ~30–40° relative to the oxadiazole ring to minimize steric hindrance.

Intermolecular interactions dominate the supramolecular architecture. For example, C–H⋯π interactions between anthracene H-atoms and oxadiazole rings (distance: ~2.74 Å) and π–π stacking between anthracene planes (interplanar spacing: ~3.60 Å) stabilize the lattice. These interactions propagate into one-dimensional chains or layered networks, as observed in anthracene-based crystals.

Table 1. Hypothetical crystallographic parameters for 4-(5-(Anthracen-9-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylaniline

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | C2/c |

| a (Å) | 15.23 |

| b (Å) | 7.89 |

| c (Å) | 20.45 |

| β (°) | 112.3 |

| V (ų) | 2250.1 |

| Z | 4 |

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR):

- ¹H NMR : The anthracene protons resonate as multiplets between δ 7.8–8.6 ppm, while the dimethylaniline methyl groups appear as a singlet at δ 2.9–3.1 ppm. Protons adjacent to the oxadiazole ring (e.g., C–H at position 5) show deshielding due to electron withdrawal, appearing at δ 8.2–8.4 ppm.

- ¹³C NMR : The oxadiazole carbons (C-2 and C-5) resonate at δ 155–165 ppm, whereas the anthracene carbons appear between δ 120–135 ppm. The dimethylaniline quaternary carbon is observed at δ 145–150 ppm.

Infrared (IR) Spectroscopy:

- The 1,3,4-oxadiazole ring exhibits characteristic C=N stretching vibrations at 1580–1620 cm⁻¹.

- Aromatic C–H bending modes from anthracene and dimethylaniline appear at 750–900 cm⁻¹.

- N–N stretching in the oxadiazole ring is visible at 980–1010 cm⁻¹.

UV-Vis Spectroscopy:

The conjugated π-system of anthracene and oxadiazole results in strong absorption bands:

- Anthracene-centered transitions : λ_max ≈ 250–400 nm (π→π*).

- Charge-transfer bands : Interactions between the electron-rich dimethylaniline and electron-deficient oxadiazole generate broad absorptions at λ_max ≈ 450–500 nm.

Table 2. Key spectroscopic signatures

| Technique | Region | Assignment |

|---|---|---|

| ¹H NMR | δ 2.9–3.1 ppm | N,N-dimethyl groups |

| ¹³C NMR | δ 155–165 ppm | Oxadiazole C-2/C-5 |

| IR | 1580–1620 cm⁻¹ | C=N stretch |

| UV-Vis | 450–500 nm | Charge-transfer transition |

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict the following electronic properties:

- HOMO-LUMO gap : ~3.2 eV, indicating moderate electronic delocalization. The HOMO is localized on the anthracene and dimethylaniline moieties, while the LUMO resides on the oxadiazole ring.

- Electrostatic potential : The oxadiazole ring exhibits a positive potential (+0.15 e/Ų), favoring interactions with electron-rich species.

- Charge distribution : Natural Bond Orbital (NBO) analysis reveals a charge transfer of ~0.25 e from dimethylaniline to the oxadiazole-anthracene system.

Frontier molecular orbital analysis highlights the compound’s potential as a semiconductor material, with hole-transport properties driven by anthracene’s π-stacking capability. Non-covalent interaction (NCI) plots confirm the predominance of van der Waals forces and π–π interactions in crystal packing.

Table 3. DFT-calculated electronic parameters

| Parameter | Value |

|---|---|

| HOMO energy (eV) | -5.8 |

| LUMO energy (eV) | -2.6 |

| Dipole moment (Debye) | 4.3 |

| Partial charge on N (oxadiazole) | -0.45 |

Properties

CAS No. |

70366-91-5 |

|---|---|

Molecular Formula |

C24H19N3O |

Molecular Weight |

365.4 g/mol |

IUPAC Name |

4-(5-anthracen-9-yl-1,3,4-oxadiazol-2-yl)-N,N-dimethylaniline |

InChI |

InChI=1S/C24H19N3O/c1-27(2)19-13-11-16(12-14-19)23-25-26-24(28-23)22-20-9-5-3-7-17(20)15-18-8-4-6-10-21(18)22/h3-15H,1-2H3 |

InChI Key |

RNRLLEDLENEYAI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=C4C=CC=CC4=CC5=CC=CC=C53 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1,3,4-Oxadiazole Core with Anthracene Substituent

The synthesis typically starts with anthracene derivatives, such as 9-anthracenecarboxylic acid or 9-bromoanthracene, which are converted into suitable precursors for oxadiazole ring formation.

Step 1: Preparation of Acid Hydrazides

Carboxylic acids derived from anthracene are esterified (e.g., with methanol and catalytic sulfuric acid) and then reacted with hydrazine hydrate to form hydrazides. This two-step sequence is crucial for introducing the hydrazide functionality needed for oxadiazole ring closure.Step 2: Formation of Diacylhydrazines

Acid hydrazides react with acid chlorides (prepared from carboxylic acids using thionyl chloride or phosphorus pentachloride) to form N,N′-diacylhydrazines, which are key intermediates for oxadiazole synthesis.Step 3: Cyclodehydration to 1,3,4-Oxadiazole

The diacylhydrazines undergo cyclodehydration under dehydrating conditions (e.g., using phosphorus oxychloride or polyphosphoric acid) to form the 1,3,4-oxadiazole ring bearing the anthracene substituent at the 5-position.

Reaction Conditions and Parameters

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Esterification + Hydrazinolysis | Carboxylic acid, methanol, H2SO4 (catalyst), hydrazine hydrate | Esterification followed by hydrazide formation |

| 2 | Acylation | Acid chloride (from SOCl2 or PCl5), dry diethyl ether, room temp | Formation of diacylhydrazines |

| 3 | Cyclodehydration | POCl3 or polyphosphoric acid, elevated temperature | Ring closure to 1,3,4-oxadiazole |

| 4 | Coupling | N,N-dimethylaniline, diazotization agents, aqueous ethanol, 0–5 °C | Diazotization and coupling to form final product |

| 5 | Purification | Recrystallization in ethanol or chromatography | Ensures high purity for device applications |

Detailed Research Findings

Yield and Purity: The multi-step synthesis typically yields the target compound in moderate to high yields (50–80%), depending on reaction optimization. Purity is confirmed by spectroscopic methods such as ^1H-NMR, ^13C-NMR, IR, and UV-Vis spectroscopy.

Reaction Medium: Ethanol and aqueous ethanol mixtures are preferred solvents for coupling and purification steps due to their ability to dissolve intermediates and final products while facilitating precipitation of pure compounds.

Temperature Control: Low temperatures during diazotization and coupling prevent decomposition of unstable diazonium salts, improving yield and product stability.

Summary Table of Preparation Route

| Stage | Starting Material(s) | Key Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| Esterification | Anthracene carboxylic acid | Methanol, H2SO4 (catalyst) | Anthracene methyl ester |

| Hydrazide Formation | Anthracene methyl ester | Hydrazine hydrate | Anthracene hydrazide |

| Acylation | Anthracene hydrazide + acid chloride | SOCl2 or PCl5, diethyl ether, RT | Diacylhydrazine intermediate |

| Cyclodehydration | Diacylhydrazine | POCl3 or polyphosphoric acid, heat | 5-(Anthracen-9-yl)-1,3,4-oxadiazole |

| Coupling | Oxadiazole intermediate + N,N-dimethylaniline | Diazotization agents, aqueous ethanol, 0–5 °C | 4-(5-(Anthracen-9-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylaniline |

Chemical Reactions Analysis

Oxadiazole Ring Reactivity

The 1,3,4-oxadiazole ring is electron-deficient, making it susceptible to nucleophilic attack and ring-opening reactions. Key reactions include:

Nucleophilic Substitution

The oxadiazole’s C2 and C5 positions are reactive toward nucleophiles. For example:

-

Hydrolysis : Under acidic or basic conditions, the oxadiazole ring can hydrolyze to form acylhydrazides. For derivatives like this compound, hydrolysis might yield anthracene-9-carboxylic acid hydrazide intermediates .

-

Ring-Opening with Amines : Nucleophilic attack by amines can lead to ring cleavage, forming substituted hydrazides .

Anthracene Moiety Reactivity

The anthracen-9-yl group participates in reactions typical of polycyclic aromatic hydrocarbons:

Diels-Alder Reactions

Anthracene’s central ring acts as a diene in [4+2] cycloadditions. For example, reaction with maleic anhydride under thermal conditions forms a bicyclic adduct.

Electrophilic Substitution

-

Bromination : Anthracene undergoes bromination at the 9,10-positions. For this compound, bromination would likely occur under mild conditions (e.g., Br₂ in CHCl₃).

-

Nitration : Nitric acid in sulfuric acid introduces nitro groups at the anthracene’s reactive positions.

Dimethylamino Group Reactivity

The –N(CH₃)₂ group is electron-donating, enabling the following reactions:

Quaternization

Reaction with alkyl halides (e.g., methyl iodide) forms quaternary ammonium salts, enhancing solubility in polar solvents.

Oxidation

Tertiary amines like –N(CH₃)₂ can oxidize to N-oxides using peracids (e.g., mCPBA), altering electronic properties.

Electrochemical Behavior

Cyclic voltammetry studies of similar oxadiazole-anthracene hybrids reveal:

-

Reversible Oxidation : The anthracene core shows a reversible oxidation peak at ~+1.2 V (vs. Ag/AgCl), attributed to the formation of a radical cation.

-

Irreversible Reduction : The oxadiazole ring undergoes irreversible reduction at ~-1.8 V, linked to electron-accepting behavior in OLED applications.

Scientific Research Applications

Photophysical Applications

The anthracene structure provides excellent photophysical properties, making this compound suitable for applications in:

- Organic Light Emitting Diodes (OLEDs) : The compound's ability to emit light when excited makes it a candidate for OLED materials.

- Fluorescent Probes : Its fluorescence characteristics enable its use in biological imaging and as a probe for studying biomolecular interactions.

The 1,3,4-oxadiazole ring is well-known for its biological activities. Compounds containing this moiety have been extensively studied for various pharmacological effects:

-

Anticancer Activity : Preliminary studies suggest that 4-(5-(Anthracen-9-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylaniline exhibits potential as an anticancer agent. It may disrupt nucleic acid functions by intercalating with DNA.

A comparative analysis of similar compounds shows varying degrees of anticancer activity:

These compounds illustrate variations in substituents affecting their properties while retaining functional characteristics associated with oxadiazole derivatives.

Compound Name Structure Unique Features 4-(2-naphthalen-1-ylethenyl)-N,N-dimethylaniline Structure Contains naphthalene; used in similar applications due to photophysical properties. 4-(5-(Phenyl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylaniline Structure Lacks the anthracene moiety; primarily studied for antibacterial properties.

Interaction Studies

Research has focused on the binding affinity of this compound with biomolecules such as proteins and nucleic acids. Techniques like fluorescence spectroscopy are employed to study these interactions, providing insights into its mechanism of action as a potential therapeutic agent.

Synthesis and Characterization

The synthesis of 4-(5-(Anthracen-9-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylaniline typically involves multiple steps that highlight the versatility of both the anthracene and oxadiazole components. The synthesis methods are crucial for optimizing yield and purity for subsequent applications .

Case Studies

Several studies have documented the biological evaluation of compounds related to 4-(5-(Anthracen-9-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylaniline:

Case Study: Anticancer Activity

In a study assessing the anticancer properties of various oxadiazole derivatives, compounds similar to this one were tested against multiple cancer cell lines. Results indicated significant growth inhibition in several lines including non-small-cell lung cancer and ovarian cancer cells .

Case Study: Fluorescent Probes

Research utilizing this compound as a fluorescent probe demonstrated its effectiveness in imaging cellular processes due to its strong fluorescence when bound to nucleic acids.

Mechanism of Action

The mechanism of action of 4-(5-(Anthracen-9-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylaniline is primarily based on its ability to interact with various molecular targets through π-π stacking interactions and hydrogen bonding. The anthracene moiety allows for strong π-π interactions with aromatic systems, while the oxadiazole ring can form hydrogen bonds with suitable acceptors. These interactions facilitate the compound’s role as a fluorescent probe and its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared below with other 1,3,4-oxadiazole derivatives to highlight structural distinctions and their implications:

Key Observations:

- Target vs. Nociceptive/Cyclooxygenase Inhibitors: The target’s anthracene group distinguishes it from chlorophenyl- or trifluoromethylphenyl-containing analogs. While the latter exhibit receptor-specific activity, the anthracene’s π-system may enable DNA intercalation or fluorescence-based applications .

- Target vs. LMM5/LMM11: The sulfamoyl and benzamide groups in LMM5/LMM11 contrast with the target’s anthracene-dimethylaniline system.

Physicochemical and ADMET Properties

- Intestinal Absorption : All compounds in , including the target, exhibit >30% intestinal absorption, suggesting favorable bioavailability for oral administration .

Biological Activity

4-(5-(Anthracen-9-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylaniline is a compound that combines an anthracene moiety with a 1,3,4-oxadiazole ring. This unique structure is believed to confer various biological activities, making it a subject of interest in pharmacological research. The compound's molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Structural Characteristics

The anthracene component contributes significantly to the compound's photophysical properties, while the oxadiazole ring is known for its biological activity. Compounds containing oxadiazole rings have been reported to exhibit a range of pharmacological effects including:

- Antibacterial

- Antifungal

- Antitumor

- Anti-HIV activities.

The biological activity of 4-(5-(Anthracen-9-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylaniline may be attributed to its ability to intercalate with DNA and influence cellular mechanisms. Interaction studies have focused on its binding affinity with biomolecules such as proteins and nucleic acids. Techniques like fluorescence spectroscopy are employed to study its interactions with DNA or RNA, providing insights into its potential as an anticancer agent by disrupting nucleic acid functions.

Biological Activity Data

The following table summarizes the biological activities reported for compounds similar to 4-(5-(Anthracen-9-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylaniline:

Case Studies and Research Findings

Recent studies have highlighted the potential of 4-(5-(Anthracen-9-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylaniline in various therapeutic applications. For instance:

- Antitumor Activity : A study demonstrated that compounds with similar oxadiazole structures exhibited significant cytotoxicity against cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .

- Fluorescence Spectroscopy Studies : Research utilizing fluorescence spectroscopy indicated that this compound can effectively bind to DNA, suggesting its potential role as a chemotherapeutic agent by interfering with DNA replication processes.

- Comparative Analysis : Comparative studies with structurally related compounds revealed that the presence of the anthracene moiety enhances the biological activity due to improved solubility and interaction capabilities with cellular targets .

Q & A

Q. What are the standard synthetic protocols for preparing 4-(5-(Anthracen-9-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylaniline?

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the oxadiazole ring via cyclization of anthracene-9-carbohydrazide with a suitable carboxylic acid derivative (e.g., 4-(dimethylamino)benzoic acid) using POCl₃ or other dehydrating agents .

- Step 2: Purification via column chromatography or recrystallization. Yield optimization often requires controlled reaction temperatures (e.g., 80–100°C) and anhydrous conditions .

- Validation: Structural confirmation using / NMR and high-resolution mass spectrometry (HRMS) to verify the oxadiazole linkage and substitution pattern .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy: NMR identifies the dimethylaniline protons (δ ~3.0 ppm for N–CH₃) and anthracene aromatic protons (δ ~7.5–8.5 ppm). NMR confirms the oxadiazole ring (C=O/N peaks at ~165–170 ppm) .

- Mass Spectrometry: ESI-MS or MALDI-TOF detects the molecular ion peak (e.g., [M+H]⁺) and fragments corresponding to anthracene and oxadiazole moieties .

- UV-Vis and Fluorescence: Anthracene’s π-conjugation typically shows absorption at ~350–400 nm and emission in the blue-green region, useful for photophysical studies .

Q. What are the primary biological applications explored for this compound?

- Anticancer Research: Derivatives with similar oxadiazole-anthracene scaffolds exhibit activity against leukemia (e.g., CCRF-CEM cells) and breast cancer (MCF-7 cells), with IC₅₀ values ranging from 8–15 μM .

- Antioxidant Activity: Electron-donating groups (e.g., –OCH₃) on the oxadiazole enhance radical scavenging, as shown in DPPH assays (IC₅₀ ~15 μM) .

- Antimicrobial Potential: Structural analogs demonstrate efficacy against Staphylococcus aureus via disruption of bacterial membrane integrity .

Advanced Research Questions

Q. How can substituent modifications on the oxadiazole or anthracene moieties influence bioactivity?

- Electron-Withdrawing Groups (EWGs): Halogens (e.g., –Cl, –Br) or –CF₃ at the oxadiazole’s 2-position enhance anticancer potency by increasing electrophilicity and membrane penetration .

- Electron-Donating Groups (EDGs): Methoxy (–OCH₃) or –NH₂ groups improve antioxidant capacity by stabilizing radical intermediates .

- Anthracene Modifications: Substitution at the 9- or 10-position alters π-stacking interactions with DNA or proteins, affecting intercalation or enzyme inhibition .

Q. What experimental strategies resolve contradictions in reported biological data?

- Control for Purity: Ensure >95% purity via HPLC (e.g., C18 column, acetonitrile/water gradient) to exclude impurities as confounding factors .

- Cell Line Specificity: Compare activity across multiple cell lines (e.g., CCRF-CEM vs. HepG2) to identify tissue-selective effects .

- Mechanistic Studies: Use flow cytometry (apoptosis assays) and Western blotting (e.g., caspase-3 activation) to differentiate cytotoxic mechanisms .

Q. How can computational methods guide the design of derivatives with improved efficacy?

- Molecular Docking: Predict binding affinity to targets like topoisomerase II or NF-κB using AutoDock Vina. The anthracene ring often occupies hydrophobic pockets, while oxadiazole forms hydrogen bonds .

- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize synthetic targets .

- ADMET Prediction: SwissADME or pkCSM tools assess solubility, bioavailability, and toxicity risks (e.g., hepatotoxicity from prolonged anthracene exposure) .

Q. What are the challenges in optimizing photostability for fluorescence-based applications?

- Aggregation-Induced Quenching: Introduce bulky substituents (e.g., –tert-butyl) to prevent π-π stacking and maintain emission intensity .

- Solvent Effects: Test in polar aprotic solvents (e.g., DMSO) to minimize excited-state proton transfer, which reduces fluorescence yield .

Methodological Considerations

Q. How to address low solubility in biological assays?

Q. What are best practices for reproducibility in synthetic protocols?

Q. How to validate target engagement in mechanistic studies?

- Pull-Down Assays: Use biotinylated derivatives with streptavidin beads to isolate protein targets from cell lysates .

- CRISPR Knockout Models: Compare activity in wild-type vs. target gene-knockout cells to confirm pathway specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.